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molecular formula C16H11NO B8303537 4-(1-Naphthylimino)-2,5-cyclohexadien-1-one CAS No. 7512-50-7

4-(1-Naphthylimino)-2,5-cyclohexadien-1-one

Cat. No. B8303537
M. Wt: 233.26 g/mol
InChI Key: YWLISQXKZWECAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05596025

Procedure details

4-(1-naphthylimino)-2,5-cyclohexadien-1-one; 4-(2-naphthylimino)-2,5-cyclohexadien-1-one;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-naphthylimino)-2,5-cyclohexadien-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:11]=[C:12]2[CH:17]=[CH:16][C:15](=[O:18])[CH:14]=[CH:13]2)[C:10]2[C:5](=CC=CC=2)[CH:4]=[CH:3][CH:2]=1.C1C2C(=CC=CC=2)C=CC=1N=C1C=CC(=O)C=C1>>[C:1]1([N:11]=[C:12]2[CH:13]=[CH:14][C:15](=[O:18])[CH:16]=[CH:17]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N=C1C=CC(C=C1)=O
Step Two
Name
4-(2-naphthylimino)-2,5-cyclohexadien-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)N=C1C=CC(C=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N=C1C=CC(C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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